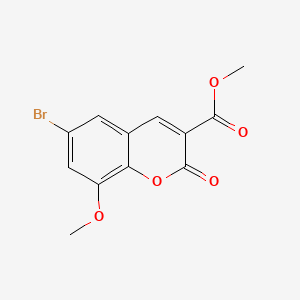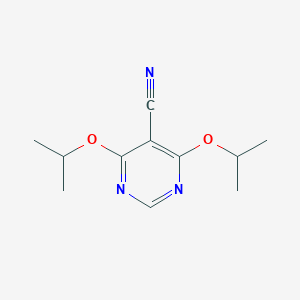
2-((4-(Benzyloxy)-2-bromobenzyl)oxy)tetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran is an organic compound with the molecular formula C19H21BrO3 It is a derivative of tetrahydropyran, a six-membered ether ring, and contains a benzyloxy group and a bromobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran typically involves the reaction of 4-(benzyloxy)-2-bromobenzyl alcohol with tetrahydropyran in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Dichloromethane (CH2Cl2)
p-Toluenesulfonic acid (pTSOH)Temperature: Room temperature
Reaction Time: Several hours
The reaction proceeds through the formation of an oxonium ion intermediate, which then reacts with the alcohol to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a benzyl ether.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives
Reduction: Benzyl ethers
Substitution: Various substituted benzyl derivatives
Aplicaciones Científicas De Investigación
2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran depends on its specific applicationThe benzyloxy and bromobenzyl groups can influence the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[[4-(Benzyloxy)-2-chlorobenzyl]oxy]tetrahydro-2H-pyran
- 2-[[4-(Benzyloxy)-2-fluorobenzyl]oxy]tetrahydro-2H-pyran
- 2-[[4-(Benzyloxy)-2-iodobenzyl]oxy]tetrahydro-2H-pyran
Uniqueness
2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran is unique due to the presence of the bromine atom, which can participate in various chemical reactions, such as nucleophilic substitution
Propiedades
Fórmula molecular |
C19H21BrO3 |
|---|---|
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
2-[(2-bromo-4-phenylmethoxyphenyl)methoxy]oxane |
InChI |
InChI=1S/C19H21BrO3/c20-18-12-17(22-13-15-6-2-1-3-7-15)10-9-16(18)14-23-19-8-4-5-11-21-19/h1-3,6-7,9-10,12,19H,4-5,8,11,13-14H2 |
Clave InChI |
LBKYGUPBUARDCU-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCC2=C(C=C(C=C2)OCC3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one](/img/structure/B13703099.png)

![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine](/img/structure/B13703110.png)
![[Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester](/img/structure/B13703117.png)



![3-Ethyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13703142.png)

![(2S,4R)-1-[(2S)-2-(7-bromoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13703162.png)
![4-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13703163.png)
![2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B13703165.png)
